molecular formula C20H23N3O B2589819 (4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one CAS No. 2056261-41-5

(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

Cat. No. B2589819
CAS RN: 2056261-41-5
M. Wt: 321.424
InChI Key: NCKLQXXBRWCYMA-FQEVSTJZSA-N
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Description

(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
BenchChem offers high-quality (4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : The compound is synthesized through the reaction of amino-pyrazoles with dimedone and substituted benzaldehydes, resulting in tricyclic linear tetrahydropyrazolo[3,4-b]quinolin-5-ones. This process exhibits good yields and regiospecificity (Quiroga et al., 1998).
  • Catalyst-free Synthesis : Another synthesis method involves a catalyst-free process using aromatic aldehydes and 1,3-cyclohexandione in ionic liquid, offering advantages like easier work-up and environmentally friendly procedures (Shi & Yang, 2011).

Potential Biological and Pharmacological Activities

  • Antioxidant Properties : Certain derivatives of pyrazoloquinolinones demonstrate antioxidant activities, suggesting potential for biological applications. For example, oxadiazaphosphepino[6,7-c]quinolinones and oxazaphosphinine derivatives have shown higher antioxidant activities than standard antioxidants (Hassan et al., 2017).
  • Cytotoxic Activity : Carboxamide derivatives of similar chemical structures have shown potent cytotoxic activities against various cancer cell lines, indicating potential anti-cancer properties (Deady et al., 2003).

Chemical Structure and Analysis

  • Structural Analysis : Studies on related compounds have detailed their molecular structures, such as planar heterobicyclic portions and envelope conformation of carbocyclic rings. These findings are significant for understanding the chemical behavior and potential interactions of these compounds (Low et al., 2004).

Antimicrobial Properties

  • Antimycobacterial Activity : Some pyrazoloquinolin-5,6-diones have shown antimycobacterial activity against various Mycobacterium spp strains, suggesting potential use in treating bacterial infections (Quiroga et al., 2014).

properties

IUPAC Name

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKLQXXBRWCYMA-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

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